molecular formula C17H14N2O6 B4916160 2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione CAS No. 6039-42-5

2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4916160
CAS No.: 6039-42-5
M. Wt: 342.30 g/mol
InChI Key: CFKSLSCNQRNFDW-UHFFFAOYSA-N
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Description

2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxypropyl group, a nitrophenoxy group, and an isoindole-dione core, making it a versatile molecule for chemical synthesis and functional studies.

Properties

IUPAC Name

2-(3-hydroxypropyl)-5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-9-1-8-18-16(21)14-7-6-13(10-15(14)17(18)22)25-12-4-2-11(3-5-12)19(23)24/h2-7,10,20H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKSLSCNQRNFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367407
Record name STK156605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6039-42-5
Record name STK156605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole-dione core, followed by the introduction of the hydroxypropyl and nitrophenoxy groups through nucleophilic substitution and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and nitrophenoxy groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The isoindole-dione core provides structural stability and facilitates the overall interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxypropyl)-5-(4-aminophenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.

    2-(3-hydroxypropyl)-5-(4-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in 2-(3-hydroxypropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness allows for specific interactions with molecular targets and enables its use in specialized applications .

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